cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) is a complex organometallic compound. It consists of an iron ion coordinated with two cyclopentadienyl anions and a di-tert-butylphosphanyl group. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) typically involves the reaction of iron(II) chloride with cyclopentadienyl anions and di-tert-butylphosphanyl ligands under inert conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene, and under an inert atmosphere of nitrogen or argon to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The di-tert-butylphosphanyl ligand can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iron(III) complexes, while reduction can produce iron(0) species.
Scientific Research Applications
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in mimicking the active sites of certain enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) exerts its effects involves the coordination of the iron ion with the cyclopentadienyl anions and the di-tert-butylphosphanyl ligand. This coordination alters the electronic properties of the iron ion, making it more reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1)
- Iron(2+) cyclopenta-2,4-dien-1-ide 2-(di-tert-butylphosphanyl)-1-[(1S)-1-(diphenylphosphanyl)ethyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Uniqueness
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) is unique due to the presence of the di-tert-butylphosphanyl ligand, which provides steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes it particularly useful in catalytic applications where selectivity and stability are important.
Properties
Molecular Formula |
C18H27FeP |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2 |
InChI Key |
IVWFNMCAPPQZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.